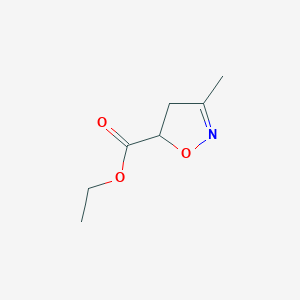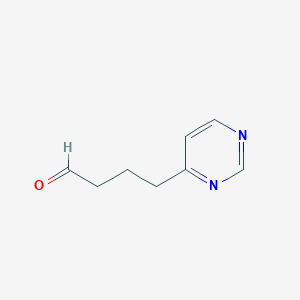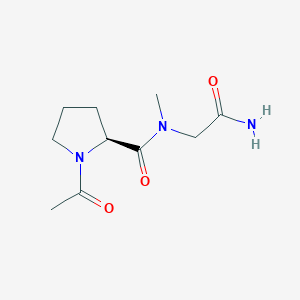![molecular formula C13H13N5S B12915348 N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine CAS No. 115027-55-9](/img/structure/B12915348.png)
N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine is a complex organic compound that features both indole and thiazole moieties. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . Thiazole, another heterocyclic compound, is often found in various bioactive molecules. The combination of these two moieties in a single compound makes 1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine typically involves multi-step organic reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance these interactions by providing additional binding sites. Together, these moieties can influence multiple pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine can be compared with other indole and thiazole derivatives:
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
Thiazole-4-carboxylic acid: Another thiazole derivative with different applications in chemistry and biology.
1-(1H-Indol-3-yl)-2-(methylthio)ethanone: A compound with similar moieties but different functional groups, leading to varied reactivity and applications.
The uniqueness of 1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine lies in its combined indole and thiazole structure, which provides a versatile platform for various chemical and biological studies.
Properties
CAS No. |
115027-55-9 |
|---|---|
Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H13N5S/c1-7-11(17-13(19-7)18-12(14)15)9-6-16-10-5-3-2-4-8(9)10/h2-6,16H,1H3,(H4,14,15,17,18) |
InChI Key |
PAWVQNQQYYLBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N=C(N)N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)




